molecular formula C18H21N3O4S B2698862 N1-(2,3-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 887204-58-2

N1-(2,3-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B2698862
CAS No.: 887204-58-2
M. Wt: 375.44
InChI Key: BIVQZMFWRZUNIM-UHFFFAOYSA-N
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Description

N1-(2,3-Dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic oxalamide derivative characterized by its unique substituents: a 2,3-dimethylphenyl group at the N1 position and a 4-sulfamoylphenethyl group at the N2 position. Key properties of interest include its pharmacokinetic behavior, metabolic pathways, and safety profile, which can be inferred from structurally related compounds .

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-12-4-3-5-16(13(12)2)21-18(23)17(22)20-11-10-14-6-8-15(9-7-14)26(19,24)25/h3-9H,10-11H2,1-2H3,(H,20,22)(H,21,23)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVQZMFWRZUNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-(2,3-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide” typically involves the following steps:

    Formation of the Oxalyl Chloride Intermediate: Oxalyl chloride is reacted with an appropriate amine to form the oxalyl amide intermediate.

    Coupling with 2,3-Dimethylphenylamine: The oxalyl amide intermediate is then reacted with 2,3-dimethylphenylamine under controlled conditions to form the desired oxalamide compound.

    Introduction of the Sulfamoyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

“N1-(2,3-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of “N1-(2,3-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide” depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Material Science: The compound’s unique structure may impart specific properties, such as thermal stability or mechanical strength, to the materials in which it is incorporated.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Key Structural Insights :

  • Aromatic Substitution : The 2,3-dimethylphenyl group may confer steric hindrance, altering metabolic stability relative to methoxy or halogenated analogs .

Pharmacokinetic and Metabolic Comparison

Bioavailability and Elimination
  • N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225): Exhibits rapid plasma clearance in rats (T1/2 < 2 hours) but poor oral bioavailability (<20%) due to first-pass metabolism .
  • N1-(4-Sulfamoylphenethyl) Analogs: Sulfonamide groups are known to enhance solubility and prolong half-life via reduced hepatic metabolism, suggesting the target compound may have superior bioavailability compared to No. 2225 .
Metabolic Pathways
  • Hydrolysis and Oxidation : Common pathways for oxalamides include cleavage of the oxalamide bond and oxidation of alkyl/aryl substituents. For example, (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide undergoes hydroxylation and glucuronidation .
  • Sulfamoyl Group Metabolism : Sulfonamides are typically metabolized via N-acetylation or oxidation, which may reduce toxicity risks compared to methoxy or halogenated derivatives .

Biological Activity

Overview

N1-(2,3-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic organic compound classified as an oxalamide. It features a unique structure characterized by an oxalamide functional group, which includes two amide groups linked by an oxalyl group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure

  • IUPAC Name : N'-(2,3-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
  • Molecular Formula : C₁₈H₂₁N₃O₄S
  • CAS Number : 887204-58-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may function as an enzyme inhibitor or receptor modulator, influencing several biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may bind to active sites of specific enzymes, inhibiting their catalytic activity.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, thereby affecting signal transduction pathways.

Antimicrobial Properties

Research indicates that oxalamides exhibit antimicrobial activity. Preliminary studies on similar compounds have shown effectiveness against various bacteria and fungi. The sulfamoyl group is particularly noteworthy for enhancing antibacterial properties.

Anticancer Activity

Studies suggest that compounds with structural similarities to this compound may possess anticancer properties. Investigations into the compound's ability to induce apoptosis in cancer cells are ongoing.

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of several oxalamides against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential therapeutic applications in treating infections .
  • Anticancer Potential : In vitro studies demonstrated that derivatives of oxalamides could inhibit the proliferation of human cancer cell lines. The mechanism was linked to the induction of cell cycle arrest and apoptosis .
  • Enzyme Interaction Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various enzymes involved in metabolic pathways. These studies provide insights into its potential as a lead compound for drug development .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamideStructureAntimicrobial, anticancer
N1-(2,5-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamideStructureEnzyme inhibition, receptor modulation

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